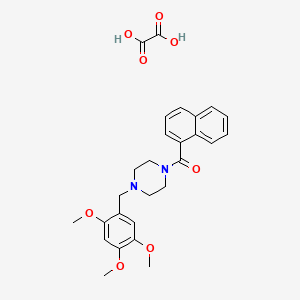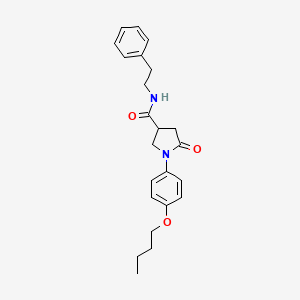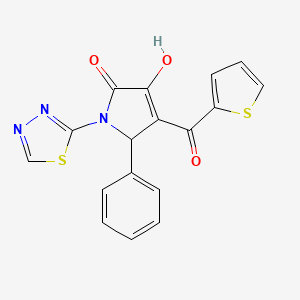
1-methyl-N-phenyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carbothioamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of beta-carboline derivatives typically involves the cyclization of tryptamine derivatives or the condensation of indoles with pyridines. One study describes the synthesis of N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, highlighting methods that could be analogous to the synthesis of 1-methyl-N-phenyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carbothioamide (Pitucha et al., 2010).
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is characterized by a tricyclic core, which significantly influences their chemical properties and biological activities. For instance, a study on the crystal structure of tetrahydro-beta-carboline derivatives reveals the spatial arrangement and potential interaction sites that could be relevant for the activity of 1-methyl-N-phenyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carbothioamide (Subramanian et al., 1997).
Chemical Reactions and Properties
Beta-carbolines undergo various chemical reactions, including N-alkylation, oxidation, and electrophilic substitutions, due to the active sites present in their molecular structure. A study focusing on the synthesis and characterization of carbothioamide derivatives provides insights into the reactivity of similar compounds (Calatayud et al., 2007).
Physical Properties Analysis
The physical properties of beta-carboline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Research on the crystal structure and Hirshfeld surface analysis of carbothioamide derivatives offers valuable information on the intermolecular interactions and physical properties of these compounds (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties of beta-carbolines, including acidity, basicity, and photophysical properties, are determined by their structural features. A study on the synthesis, crystal structure, and photophysical properties of a lanthanide complex with a beta-carboline derivative highlights the impact of the beta-carboline moiety on the chemical properties of the compound (Remya et al., 2008).
Propiedades
IUPAC Name |
1-methyl-N-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S/c1-13-18-16(15-9-5-6-10-17(15)21-18)11-12-22(13)19(23)20-14-7-3-2-4-8-14/h2-10,13,21H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRSJUUHKITPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=S)NC3=CC=CC=C3)C4=CC=CC=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4014516.png)
![N-(2-ethylhexyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4014526.png)

![methyl 2-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4014531.png)
![ethyl 4-({[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4014542.png)
![methyl [2-({[4-(diethylamino)phenyl]amino}carbonyl)phenoxy]acetate](/img/structure/B4014544.png)
![4-[3-(4-methoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4014554.png)
![8-[(4-ethoxy-1-naphthyl)methylene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B4014566.png)
![ethyl 2-(2-methoxy-2-oxoethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4014567.png)
methyl]benzamide](/img/structure/B4014568.png)
